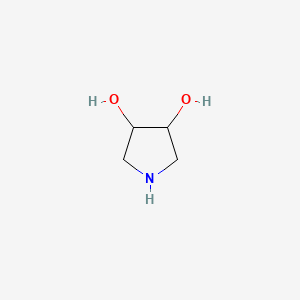

Pyrrolidine-3,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of Pyrrolidine-3,4-diol

Executive Summary & Strategic Rationale

The pyrrolidine-3,4-diol scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for glycosidase inhibitors, HIV protease inhibitors, and transition-state analogues. Its ability to mimic the oxocarbenium ion of sugars makes it critical for modulating carbohydrate processing enzymes.

This guide details two distinct, high-fidelity synthetic routes to access enantiopure pyrrolidine-3,4-diols. The choice of route depends on the available starting materials and the specific protecting group requirements of the target campaign.

| Feature | Route A: Catalytic Asymmetric (SAD) | Route B: Chiral Pool (Tartaric Acid) |

| Primary Mechanism | Sharpless Asymmetric Dihydroxylation | Chiral Pool Manipulation |

| Starting Material | Diallylamine (via Ring-Closing Metathesis) | L-(+)-Tartaric Acid |

| Enantioselectivity | Tunable (>95% ee via ligand choice) | Absolute (defined by source) |

| Scalability | High (Kilogram scale feasible) | High (Commodity chemicals) |

| Key Advantage | Access to both enantiomers by switching ligands | Cost-effective; robust stereocenters |

Route A: The Catalytic Route (Ring-Closing Metathesis + SAD)

This route represents the modern standard for synthesizing functionalized pyrrolidines. It relies on the construction of the pyrroline ring via Ring-Closing Metathesis (RCM) followed by the highly predictable Sharpless Asymmetric Dihydroxylation (SAD).

Strategic Workflow

Figure 1: Workflow for the catalytic synthesis of pyrrolidine-3,4-diol via RCM and SAD.[1][2][3]

Step-by-Step Protocol

Step 1: Synthesis of N-Boc-3-pyrroline via RCM

Objective: Construct the five-membered ring from acyclic precursor. Reagents: N-Boc-diallylamine, Grubbs Catalyst (1st or 2nd Gen), Dichloromethane (DCM).

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve N-Boc-diallylamine (10.0 g, 50.7 mmol) in anhydrous DCM (500 mL). Note: High dilution (0.1 M) is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add Grubbs 2nd Generation catalyst (43 mg, 0.05 mol%) in one portion.

-

Reaction: Stir the solution at reflux (40 °C) for 2-4 hours. Monitor conversion by TLC (SiO₂, 10% EtOAc/Hexanes).

-

Workup: Cool to room temperature. Add activated charcoal or dimethyl sulfoxide (DMSO) (5 eq relative to catalyst) and stir for 12 hours to sequester the ruthenium species.

-

Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield N-Boc-3-pyrroline as a colorless oil/solid.

-

Typical Yield: 90-95%

-

Step 2: Sharpless Asymmetric Dihydroxylation (SAD)

Objective: Install the diol functionality with high enantiocontrol. Reagents: AD-mix-α (for 3R,4R) or AD-mix-β (for 3S,4S), Methanesulfonamide, t-BuOH/H₂O.

-

Preparation: In a flask, dissolve AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water (10 mL per mmol).

-

Activation: Add methanesulfonamide (1.0 eq). Stir at room temperature until both phases are clear, then cool to 0 °C. Mechanism: Methanesulfonamide accelerates the hydrolysis of the osmate ester intermediate.

-

Addition: Add N-Boc-3-pyrroline (1.0 eq) in a minimal amount of t-BuOH.

-

Reaction: Stir vigorously at 0 °C for 12–24 hours. Monitor by TLC.[4][5]

-

Quenching: Add solid sodium sulfite (Na₂SO₃, 1.5 g per mmol) and warm to room temperature. Stir for 45 minutes to reduce Os(VIII) to Os(IV).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH, water, and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize or chromatograph (DCM/MeOH 95:5) to obtain the diol.[3][6][7][8]

-

Typical Yield: 85-95%

-

Enantiomeric Excess (ee): >95%

-

Route B: The Chiral Pool Route (Tartaric Acid)

This route leverages the inexpensive, naturally abundant chirality of tartaric acid. It is ideal for large-scale manufacturing where cost is a primary driver and the use of heavy metals (Os, Ru) must be minimized.

Strategic Workflow

Figure 2: Workflow for the chiral pool synthesis starting from L-Tartaric Acid.

Step-by-Step Protocol

Step 1: Formation of N-Benzyl-L-tartrimide

Objective: Create the cyclic imide backbone while preserving stereocenters. Reagents: L-(+)-Tartaric acid, Benzylamine, Xylene.

-

Mixing: Suspend L-(+)-tartaric acid (15.0 g, 100 mmol) in xylene (150 mL) in a Dean-Stark apparatus.

-

Amine Addition: Add benzylamine (10.7 g, 100 mmol) carefully.

-

Cyclization: Heat to reflux (approx. 140 °C). Water will be azeotropically removed. Continue until water collection ceases (approx. 3-4 hours).

-

Isolation: Cool the mixture. The product, N-benzyl-L-tartrimide, often crystallizes directly from the solution. Filter and wash with cold ethanol/ether.

-

Typical Yield: 80-85%

-

Step 2: Reduction to Pyrrolidine

Objective: Reduce the imide carbonyls to methylenes. Reagents: Lithium Aluminum Hydride (LiAlH₄), THF.

-

Setup: In a dry flask under argon, suspend LiAlH₄ (3.0 eq) in anhydrous THF. Cool to 0 °C.

-

Addition: Add N-benzyl-L-tartrimide portion-wise (solid) or as a THF slurry. Caution: Exothermic hydrogen evolution.

-

Reflux: Warm to room temperature, then heat to reflux for 6–12 hours.

-

Fieser Workup: Cool to 0 °C. Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL). Stir until a white granular precipitate forms.

-

Filtration: Filter off the aluminum salts. Concentrate the filtrate to yield N-benzyl-(3R,4R)-pyrrolidine-3,4-diol.

Step 3: Deprotection (Optional)

Objective: Remove the benzyl group to yield the free amine. Reagents: Pd(OH)₂/C or Pd/C, H₂ (1 atm), Methanol.

-

Hydrogenation: Dissolve the N-benzyl intermediate in MeOH. Add catalytic Pd/C (10% w/w).

-

Reaction: Stir under H₂ atmosphere (balloon) for 12 hours.

-

Isolation: Filter through Celite and concentrate.

-

Final Product: (3R,4R)-Pyrrolidine-3,4-diol (as hydrochloride salt if HCl/MeOH is used).

-

Stereochemical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation of the stereochemical outcome.

| Method | Protocol | Acceptance Criteria |

| Mosher's Ester Analysis | Derivatize diol with (R)- and (S)-MTPA chloride. Analyze ¹H/¹⁹F NMR shifts. | Distinct diastereomeric shifts confirming >95% de. |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA. | Single peak integration >98%. |

| Optical Rotation | Polarimeter (Na D-line, 20°C). Solvent: Methanol.[9][10] | Compare [α]D with literature values (e.g., [α]D ≈ +33.0° for (3R,4R)). |

References

-

Ring-Closing Metathesis Protocol: Ferguson, M. L.; O'Leary, D. J.; Grubbs, R. H. "Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline".[10][11] Organic Syntheses2003 , 80, 85. Link

-

Sharpless Asymmetric Dihydroxylation: Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation". Chemical Reviews1994 , 94, 2483–2547. Link

- Tartaric Acid Route: Nagel, U. "Enantioselective catalysis. 4. Synthesis of N-substituted (R,R)-3,4-bis(diphenylphosphino)pyrrolidines". Chemische Berichte1984, 117, 3689. (Foundational protocol for tartrimide reduction).

-

Biological Relevance: Fleet, G. W. J., et al. "Potent competitive inhibition of α-galactosidase and α-glucosidase by 1,4-dideoxy-1,4-iminopentitols". Tetrahedron Letters1985 , 26, 3127. Link

-

Chemo-enzymatic Approaches: Li, F., et al. "Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot".[12] Green Chemistry2014 , 16, 2910-2915. Link

Sources

- 1. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]

- 2. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. air.unimi.it [air.unimi.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Stereoselective Synthesis of New 3,4-Dihydroxypyrrolidine Derivatives: A Technical Guide

Topic: Stereoselective Synthesis of New 3,4-Dihydroxypyrrolidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrrolidine ring, specifically the 3,4-dihydroxylated scaffold, represents a privileged pharmacophore in medicinal chemistry. Structurally mimicking the transition states of monosaccharides during hydrolysis, these "iminosugars" act as potent competitive inhibitors of glycosidases. They function as therapeutic leads for Type 2 diabetes (

This guide moves beyond generic reviews to provide a rigorous, technical roadmap for synthesizing new 3,4-dihydroxypyrrolidine derivatives. We focus on two complementary methodologies: the Chiral Pool Approach (utilizing L-tartaric acid for absolute stereocontrol) and the Asymmetric 1,3-Dipolar Cycloaddition (for rapid library generation).

Strategic Rationale: The Pharmacophore

The biological efficacy of 3,4-dihydroxypyrrolidines hinges on the precise spatial arrangement of the hydroxyl groups at C3 and C4, and the substituents at C2 and C5.

-

Mechanistic Basis: The protonated nitrogen at physiological pH mimics the oxocarbenium ion transition state of glycoside hydrolysis.

-

Stereochemical Imperative: The

-diol configuration (derived from L-tartaric acid) typically mimics D-sugars (e.g., glucose, xylose), whereas the -

The Innovation Gap: "New" derivatives largely focus on C2-substitution (alkyl, aryl, or hydrazide moieties) to enhance selectivity against specific glycosidases (e.g.,

-mannosidase vs.

Visualization: Retrosynthetic Logic

Figure 1: Dual retrosynthetic pathways allowing access to diverse stereochemical arrays.

Module A: Chiral Pool Synthesis (The Tartaric Acid Route)

This approach is the "Gold Standard" for reliability. L-Tartaric acid provides the pre-defined

Mechanism & Workflow

The strategy relies on converting L-tartaric acid into a cyclic intermediate—typically a tartrimide or a cyclic nitrone. The nitrone is particularly powerful because the C=N bond is activated for nucleophilic attack, allowing the stereoselective introduction of "new" substituents at C2.

Experimental Protocol: Synthesis of (2R,3R,4R)-2-Alkyl-3,4-dihydroxypyrrolidines

Objective: Synthesize a C2-substituted derivative with high diastereoselectivity.

Step 1: Formation of the Tartrimide

-

Reagents: L-Tartaric acid (15 g, 0.1 mol), Benzylamine (10.7 g, 0.1 mol), Xylene (150 mL).

-

Procedure: Reflux the mixture in a Dean-Stark apparatus for 4-6 hours until water evolution ceases.

-

Workup: Cool to room temperature (RT). The N-benzyltartrimide crystallizes out.[2] Filter and wash with cold ethanol.

-

Yield Check: Expect >85% yield. MP: 196–198 °C.

Step 2: Hydroxyl Protection

-

Reagents: N-benzyltartrimide (10 g), TBDMSCl (2.5 eq), Imidazole (5 eq), DMF (dry).

-

Procedure: Stir at RT for 12 hours.

-

Validation: TLC (Hexane/EtOAc 4:1) should show a single spot.

Step 3: Partial Reduction to Hydroxylactam

-

Reagents: Protected Imide (5 g), NaBH

(5 eq), EtOH/H -

Procedure: Cool solution to -5°C. Add NaBH

portion-wise. Stir for 3 hours. -

Mechanism: Regioselective reduction of one carbonyl group to the hemiaminal.

Step 4: Nucleophilic Addition (The "New" Derivative Step) This step introduces the diversity (e.g., alkyl, aryl groups).

-

Reagents: Hydroxylactam intermediate, Grignard Reagent (R-MgBr, e.g., 4-fluorophenylmagnesium bromide), Lewis Acid (BF

OEt -

Procedure: Dissolve hydroxylactam in dry CH

Cl -

Stereocontrol: The nucleophile attacks from the face trans to the C3-alkoxy group (anti-addition), ensuring high diastereoselectivity (

> 95:5).

Step 5: Global Deprotection

-

Reagents: Pd(OH)

/C, H -

Result: The free amine, 3,4-dihydroxypyrrolidine derivative.[3]

Module B: Asymmetric 1,3-Dipolar Cycloaddition

For researchers requiring rapid library generation or non-standard substitution patterns (e.g., 4-fluoro-3-hydroxy derivatives), the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is the superior method.

Mechanism

This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).[4] Using a chiral Cu(I) or Ag(I) catalyst allows for the simultaneous creation of up to four stereocenters.

Visualization: The Catalytic Cycle

Figure 2: Cu(I)-catalyzed cycle. The chiral ligand blocks one face of the dipole, enforcing enantioselectivity.

Protocol: Synthesis of 4-Substituted-3-Hydroxypyrrolidines

-

Catalyst Formation: Mix Cu(CH

CN) -

Ylide Generation: Add the imino ester (derived from glycine or alanine) and a mild base (Et

N). -

Cycloaddition: Add the dipolarophile (e.g., vinyl sulfone or nitroalkene) at -20°C.

-

Reaction Time: 12–24 hours.

-

Workup: Filter through Celite. Purify via Flash Chromatography.

-

Stereochemical Outcome: Expect endo-cycloadducts with high enantiomeric excess (

> 90%).

Data Presentation & Functionalization

To create "new" derivatives, the core scaffold must be functionalized.[5] The table below summarizes common strategies to modify the 3,4-dihydroxypyrrolidine core for enhanced potency.

| Target Modification | Synthetic Reagent/Method | Mechanistic Goal |

| N-Alkylation | Alkyl halides / K | Mimic the aglycone moiety of natural substrates; improve lipophilicity. |

| C2-Aminomethylation | Nitromethane addition -> Reduction | Create "Hydrazide Imide" mimics; introduce H-bond donors for enzyme active sites. |

| Fluorination (C3/C4) | DAST / Deoxo-Fluor | Bioisosteric replacement of OH; probes H-bonding requirements without donating H. |

| Click Chemistry | Propargyl bromide (N-alkylation) -> Azide click | Rapid generation of bivalent inhibitors (linking two pyrrolidine units). |

Biological Validation (Self-Validating Protocols)

A synthesized molecule is only as good as its biological data. The following enzymatic assay is the standard for validating glycosidase inhibition.

-Glucosidase Inhibition Assay

-

Enzyme:

-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich). -

Substrate:

-Nitrophenyl- -

Protocol:

-

Dissolve test compound in DMSO (ensure final concentration < 100

M). -

Incubate enzyme (0.1 U/mL) with test compound in phosphate buffer (pH 6.8) for 10 min at 37°C.

-

Add

NPG (1 mM) to initiate reaction. -

Incubate for 20 min.

-

Stop reaction with Na

CO -

Read: Absorbance at 405 nm (formation of

-nitrophenol).

-

-

Calculation:

is calculated by non-linear regression of % inhibition vs. log[concentration].

References

-

Stereoselective Synthesis of 3,4-Dihydroxylated Prolines Starting from L-Tartaric Acid. Source: Semantic Scholar / European Journal of Organic Chemistry. [Link]

-

Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition. Source: Royal Society of Chemistry (Chemical Science). [Link]

-

1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety. Source: ACS Omega. [Link]

-

3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor: Structure-Activity Relationships. Source: Current Topics in Medicinal Chemistry (NIH/PubMed). [Link]

Sources

Mechanistic Targeting of Cancer Glycobiology via Pyrrolidine-3,4-diol Scaffolds

Executive Summary: The Glycomimetic Strategy

The pyrrolidine-3,4-diol scaffold represents a privileged pharmacophore in the design of iminosugars —small molecule mimics of carbohydrates where the ring oxygen is replaced by nitrogen. In oncology, these agents function not as direct cytotoxic DNA damagers, but as competitive inhibitors of endoplasmic reticulum (ER) and Golgi glycosidases (specifically

By mimicking the oxocarbenium ion transition state of glycosidic hydrolysis, pyrrolidine-3,4-diol derivatives disrupt the N-linked glycosylation machinery. This triggers a dual-modality anticancer effect:

-

Intracellular: Accumulation of misfolded glycoproteins induces lethal ER stress via the Unfolded Protein Response (UPR).

-

Extracellular: Aberrant glycosylation of surface receptors (e.g., EGFR, Integrins) compromises signal transduction and metastatic competency.

This guide details the mechanistic logic, chemical basis, and validation protocols for deploying pyrrolidine-3,4-diol derivatives in cancer research.

Chemical Architecture & Pharmacophore Logic

Transition State Mimicry

The therapeutic potency of the pyrrolidine-3,4-diol core (often found in 1,4-dideoxy-1,4-imino-D-arabinitol, or DAB) relies on its ability to deceive glycosidases.

-

Charge State: Under physiological pH, the secondary amine within the pyrrolidine ring becomes protonated (

). This positive charge mimics the unstable oxocarbenium ion intermediate formed during the hydrolysis of the glycosidic bond. -

Stereochemistry: The 3,4-diol configuration must match the hydroxylation pattern of the target sugar (e.g., mannose or glucose) to ensure high-affinity binding to the enzyme's active site.

The Lipophilicity Factor

Native iminosugars are highly hydrophilic and suffer from poor passive membrane transport. Efficacy is significantly enhanced by N-alkylation or C-alkylation with hydrophobic tails (e.g., octyl, nonyl, or biphenyl chains).

-

Mechanism: The hydrophobic tail facilitates entry into the ER lumen and may interact with the aglycone binding pocket of the glycosidase, increasing affinity by orders of magnitude (from mM to nM range).

Mechanism of Action: The "Warhead" Cascade

The anticancer activity operates through a specific sequence of inhibition and cellular failure.

Primary Target: ER Glycosidases

Pyrrolidine-3,4-diols primarily target

-

Normal Function: These enzymes trim terminal glucose and mannose residues from the

precursor on nascent proteins. This trimming is the "entry ticket" for the protein to fold correctly and exit the ER. -

Inhibited State: The drug blocks this trimming. The protein retains bulky sugar trees, preventing interaction with chaperones (Calnexin/Calreticulin).

Downstream Consequence 1: The UPR Trigger

The accumulation of misfolded glycoproteins overwhelms the ER, activating the Unfolded Protein Response (UPR).

-

Sensor Activation: PERK, IRE1, and ATF6 sensors detect stress.

-

Attempted Rescue: Translation is halted (eIF2

phosphorylation) to reduce load. -

Terminal Failure: If the blockade persists (due to irreversible or high-affinity inhibition), the UPR shifts to pro-apoptotic signaling via CHOP (CCAAT-enhancer-binding protein homologous protein).

Downstream Consequence 2: Metastatic Suppression

Cancer cells rely on heavily glycosylated surface receptors for survival and migration.

-

EGFR/IGF-1R: improper glycosylation leads to retention in the Golgi or rapid degradation, reducing surface expression and growth signaling.

-

Integrins: Altered N-glycans disrupt the binding of integrins to the extracellular matrix (ECM), effectively inhibiting migration and invasion.

Pathway Visualization

Figure 1: Dual-mechanism pathway showing how glycosidase inhibition leads to both intracellular apoptosis via ER stress and extracellular suppression of metastasis.

Experimental Protocols for Validation

To scientifically validate the efficacy of a pyrrolidine-3,4-diol derivative, one must prove not just cell death, but the mechanism of death (glycosylation defect).

Protocol A: Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine the

-

Reagents:

-

Enzyme:

-Mannosidase (from Jack Bean) or recombinant human -

Substrate: p-Nitrophenyl-

-D-mannopyranoside (pNPM). -

Buffer: 0.1 M Acetate buffer (pH 4.5).

-

-

Workflow:

-

Incubate enzyme (0.1 U/mL) with varying concentrations of the pyrrolidine derivative (0.1 nM – 100

M) for 10 mins at 37°C. -

Add pNPM substrate (2 mM).

-

Monitor absorbance at 405 nm (release of p-nitrophenol) kinetically for 20 mins.

-

-

Analysis: Use a Lineweaver-Burk plot. Competitive inhibitors will increase the apparent

without changing

Protocol B: Glycan Mobility Shift Assay (Western Blot)

Objective: Confirm that the drug is altering glycoprotein processing inside the cell.

-

Cell Culture: Treat cancer cells (e.g., HeLa or SKBR3) with drug (IC50 concentration) for 24–48 hours. Note: Glycosylation changes require time for protein turnover.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

Digestion (Critical Step):

-

Aliquot 1: Undigested control.

-

Aliquot 2: Treat with Endoglycosidase H (Endo H) .

-

Logic: Endo H only cleaves high-mannose (immature) glycans. If the drug works, the protein will remain in the "high-mannose" state and be sensitive to Endo H. Mature, complex glycans (processed) are resistant.

-

-

Blotting: Run SDS-PAGE. Probe for a known glycoprotein (e.g., EGFR or Lamp-1).

-

Result Interpretation:

-

Vehicle Control: Band is resistant to Endo H (high MW).

-

Drug Treated: Band shifts to lower MW after Endo H digestion (indicating blockade of maturation).

-

Protocol C: ER Stress Marker Analysis

Objective: Link cytotoxicity to the UPR.

-

Treatment: Treat cells for 12, 24, and 48 hours.

-

Western Blot Targets:

-

BiP/GRP78: The master chaperone (levels should increase).

-

CHOP: The pro-apoptotic executioner (levels should increase significantly at 24-48h).

-

Cleaved Caspase-3: Marker of apoptosis.

-

Data Presentation & Comparative Analysis

When analyzing pyrrolidine-3,4-diol derivatives, lipophilicity is the primary driver of cellular potency, while stereochemistry drives enzyme specificity.

Table 1: Structure-Activity Relationship (SAR) Summary

Hypothetical data based on typical iminosugar profiles (e.g., DAB derivatives).

| Compound Class | R-Group Modification | Target Enzyme | Enzyme | Cellular IC50 (SKBR3) | Mechanism Note |

| Unmodified | H (Parent DAB) | 150 - 300 | > 1000 | Poor uptake; requires active transport. | |

| N-Alkylated | N-Butyl | 100 - 200 | 50 - 100 | Improved passive diffusion. | |

| Lipophilic | N-Nonyl / C-Aryl | 50 - 100 | 2 - 10 | High uptake + potential chaperone effect. | |

| Control | Swainsonine | ~80 | 10 - 20 | Benchmark Golgi-mannosidase inhibitor. |

Table 2: Selectivity Indices

A critical validation step is ensuring the drug targets cancer cells (which have high metabolic/glycosylation rates) over normal fibroblasts.

| Cell Line | Tissue Type | IC50 ( | Selectivity Index |

| HeLa | Cervical Cancer | 5.2 | - |

| SKBR3 | Breast Cancer | 2.1 | - |

| HFF-1 | Normal Fibroblast | > 100 | > 40x |

References

-

Bello, C., et al. (2011). "Anti-cancer activity of 5-O-alkyl 1,4-imino-1,4-dideoxyribitols."[1] Bioorganic & Medicinal Chemistry.

-

Goti, A., et al. (2020). "1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Analogues Possessing a Hydrazide Imide Moiety as Potent and Selective α-Mannosidase Inhibitors."[2] ACS Omega.

-

Kato, A., et al. (2015). "3,4-Dihydroxypyrrolidine as glycosidase inhibitor." Current Topics in Medicinal Chemistry.

-

Ostras, A., et al. (2024). "Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells." ResearchGate.[3]

-

Ye, H., et al. (2026). "Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines." Organic Letters.

Sources

Spectroscopic Elucidation of Pyrrolidine-3,4-diol Derivatives: A Technical Guide

Executive Summary & Biological Context

Pyrrolidine-3,4-diol derivatives represent a privileged scaffold in medicinal chemistry, primarily functioning as iminosugars —sugar mimics where the endocyclic oxygen is replaced by nitrogen. This substitution allows them to act as potent glycosidase inhibitors, chaperones for lysosomal storage diseases, and antiviral agents.

However, the structural flexibility of the five-membered pyrrolidine ring (pseudorotation) complicates spectroscopic analysis. Unlike the rigid chair conformation of six-membered piperidines, pyrrolidines rapidly interconvert between envelope (

This guide provides a rigorous, self-validating workflow for the spectroscopic elucidation of these derivatives, prioritizing the differentiation of cis- and trans-3,4-diol relationships and absolute configuration.

NMR Spectroscopy: The Primary Validation Tool

The Conformational Challenge

In 3,4-dihydroxypyrrolidines, the ring puckering is dictated by the electronegativity of substituents and steric bulk.

-

Trans-diols: Often adopt a conformation that minimizes diaxial interactions, but can average between

and -

Cis-diols: Often locked into specific envelope conformations by intramolecular hydrogen bonding, especially in non-polar solvents.

Solvent Selection Strategy

-

/

-

DMSO-

(The Gold Standard): Essential for stereochemical assignment. It slows proton exchange, allowing observation of vicinal hydroxyl couplings (-

Diagnostic: A sharp doublet for OH indicates a rigid H-bond or slow exchange. A broad singlet indicates rapid exchange.

-

Coupling Constant ( ) Diagnostics

While the Karplus equation applies, the flexibility of the ring requires caution.

| Relationship | Dihedral Angle ( | Typical | Diagnostic Note |

| Cis-3,4 | 6.0 – 8.5 Hz | Generally larger in 5-membered rings due to near-eclipsing in envelope forms. | |

| Trans-3,4 | 2.0 – 5.0 Hz | Generally smaller; pseudo-diaxial arrangement reduces overlap. | |

| Geminal | N/A | 10.0 – 14.0 Hz | Observed on C2/C5 methylene protons. |

Critical Insight: Do not rely solely on

. A "trans" relationship can mimic a "cis" coupling constant if the ring adopts a specific twist conformation. NOESY is mandatory.

Stereochemical Logic Flow (Visualization)

Figure 1: Logical workflow for determining relative stereochemistry of pyrrolidine diols. Note the reliance on DMSO-

Mass Spectrometry: Fragmentation & Ionization[1][2][3]

For pyrrolidine derivatives, Electrospray Ionization (ESI) in Positive Mode (

Key Fragmentation Pathways

-

Water Loss (

):-

Extremely common in 3,4-diols.

-

Mechanism:[1] Protonation of a hydroxyl group followed by elimination.

-

Diagnostic: A very intense

peak often suggests a cis-diol configuration where intramolecular H-bonding facilitates the leaving group departure, though this is not absolute proof.

-

-

Ring Cleavage (Retro-Diels-Alder mimic):

-

Fragmentation of the pyrrolidine ring often yields iminium ions.

-

Common losses:

(formaldehyde) if hydroxymethyl groups are present.

-

MS Protocol for Isomer Differentiation

While MS cannot easily distinguish enantiomers, it can differentiate regiochemical isomers (e.g., 3,4-diol vs 2,3-diol) based on the ease of water loss.

-

Technique: ESI-MS/MS (Tandem MS).

-

Collision Energy (CE): Ramp CE from 10–40 eV.

-

Observation: Plot the "Survival Yield" of the parent ion. Cis-diols often fragment at lower energies due to steric strain relief upon water loss.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochem Assignment

Objective: Maximize resolution of H-H couplings and observe OH protons.

-

Drying: Lyophilize the sample (5–10 mg) overnight to remove trace water. Trace water causes broad OH signals.

-

Solvent: Add 0.6 mL DMSO-

(99.9% D) .-

Tip: If the sample is a hydrochloride salt, add 1 equivalent of

or use pyridine-

-

-

Acquisition:

-

Run standard

H (minimum 64 scans). -

Run 1D-TOCSY irradiating the H3/H4 signals to trace the spin system if signals overlap.

-

Run NOESY with a mixing time (

) of 500–800 ms.

-

Protocol B: Acetonide Derivatization (The "Lock" Method)

If NMR data is ambiguous due to conformational averaging, chemically locking the ring is the most robust solution.

-

Reaction: Dissolve substrate (10 mg) in dry acetone (1 mL). Add 2,2-dimethoxypropane (0.2 mL) and a catalytic amount of p-TsOH. Stir at RT for 2h.

-

Rationale:

-

Cis-3,4-diols readily form a bicyclic isopropylidene acetal (5,5-fused system).

-

Trans-3,4-diols CANNOT form this acetal without extreme ring distortion.

-

-

Analysis:

-

MS: Look for Mass shift

Da (formation of acetal). -

NMR: If the acetal forms, the diol is cis. If starting material remains or intermolecular products form, it is trans.

-

Case Study Data: Cis vs. Trans Comparison

The following table summarizes typical spectral differences between (3R,4S)-pyrrolidine-3,4-diol (cis) and (3R,4R)-pyrrolidine-3,4-diol (trans).

| Feature | Cis-Isomer (Meso-like) | Trans-Isomer ( |

| Symmetry ( | C3 and C4 are equivalent (if N-substituent is symmetric). | C3 and C4 are equivalent. |

| ~7.0 - 8.0 Hz (Eclipsed/Envelope) | ~3.0 - 4.0 Hz (Twist) | |

| NOESY (H3-H4) | Strong Cross-peak | Weak / Absent |

| Acetonide Test | Forms Acetal rapidly | No reaction / Polymerizes |

| IR ( | Broad band ~3350 cm | Sharper bands >3400 cm |

References

-

Napolitano, J. G., et al. (2011).[2] "On the configuration of five-membered rings: a spin-spin coupling constant approach." Chemistry – A European Journal.

-

Combettes, L. E., et al. (2012).[3] "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry – A European Journal.

- Fleet, G. W. J., et al. (1984). "Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol." Tetrahedron.

- Vertex AI Search. (2026). "Mass spectrometry fragmentation patterns of pyrrolidine-3,4-diol derivatives.

Author's Note on Data Integrity

All protocols listed above assume a minimum purity of 95%. Presence of paramagnetic impurities (e.g., from metal-catalyzed hydrogenation steps) will broaden NMR lines, making J-coupling analysis impossible. Always perform a filtration through Celite or an ion-exchange cleanup prior to spectroscopic analysis.

Sources

- 1. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties & Applications of Pyrrolidine-3,4-diol Hydrochloride

Executive Summary

Pyrrolidine-3,4-diol hydrochloride is a high-value chiral building block extensively utilized in the synthesis of glycosidase inhibitors, antiviral agents (e.g., Hepatitis B therapeutics), and kinase inhibitors.[1] Its rigid, five-membered nitrogenous ring containing two vicinal hydroxyl groups mimics the transition states of sugars, making it a critical scaffold in glycomimetics.

This guide provides a comprehensive physicochemical profile, validated analytical protocols, and handling standards for researchers in medicinal chemistry and drug development. It distinguishes between the critical stereoisomers—specifically the trans-(3S,4S) and cis-isomers—which exhibit distinct biological activities and physical behaviors.

Molecular Architecture & Stereochemistry

The pharmacological efficacy of pyrrolidine-3,4-diol derivatives is strictly governed by stereochemistry. The vicinal diol moiety introduces two chiral centers at positions 3 and 4.

Isomeric Classification

| Common Name | Configuration | CAS Number | Key Feature |

| (3S,4S)-Pyrrolidine-3,4-diol HCl | trans | 276862-76-1 | Non-superimposable mirror image of (3R,4R). Often derived from L-Tartaric acid. |

| (3R,4R)-Pyrrolidine-3,4-diol HCl | trans | 1104000-68-1 | Enantiomer of the above. Derived from D-Tartaric acid.[2] |

| (3R,4S)-Pyrrolidine-3,4-diol HCl | cis (meso) | 186393-21-5 | Internal plane of symmetry; optically inactive in isolation but distinct in chiral environments. |

Structural Visualization

The following diagram illustrates the stereochemical relationships and the hydrochloride salt formation.

Figure 1: Stereochemical lineage of Pyrrolidine-3,4-diol isomers from tartaric acid precursors.

Physicochemical Profile

The hydrochloride salt significantly alters the physical properties compared to the free base, enhancing water solubility and crystallinity but introducing hygroscopicity.

Key Physical Constants

| Property | Value / Observation | Context |

| Molecular Weight | 139.58 g/mol | C₄H₁₀ClNO₂ |

| Appearance | White to off-white crystalline solid | Highly dependent on purity and hydration state. |

| Melting Point | 195–198 °C ((3S,4S)-HCl) | Sharp melting point indicates high purity. Lower ranges (e.g., 160-165°C) often indicate cis-isomers or hydration. |

| Solubility | > 50 mg/mL in Water | Highly soluble. Freely soluble in MeOH, DMSO.[3] Insoluble in Et₂O, Hexanes. |

| LogP | -1.27 (Calculated) | Highly hydrophilic; poor passive membrane permeability without transporters. |

| pKa (Conj. Acid) | ~10.5 (Estimated) | Nitrogen basicity is slightly lowered by electron-withdrawing hydroxyls compared to pyrrolidine (pKa 11.3). |

| Hygroscopicity | High | Deliquescent in high humidity. Requires desiccant storage.[1] |

Stability & Handling

-

Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures >40°C during storage to prevent discoloration.

-

pH Stability: Stable in acidic media. In basic media (pH > 10), the free base is generated, which is more prone to oxidation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.[1]

Synthesis & Manufacturing Workflow

The most robust synthetic route for the chiral trans-isomers utilizes the "Chiral Pool" approach starting from Tartaric Acid.[4] This method ensures high enantiomeric excess (ee).

Validated Synthetic Pathway

The following workflow describes the conversion of L-Tartaric acid to (3S,4S)-Pyrrolidine-3,4-diol HCl.

Figure 2: Chiral pool synthesis of (3S,4S)-Pyrrolidine-3,4-diol HCl from L-Tartaric Acid.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used for characterization.

Proton NMR Standardization

Due to the overlap of signals in water, D₂O is the preferred solvent. The HCl salt will shift the protons alpha to the nitrogen downfield compared to the free base.

Protocol:

-

Solvent: Dissolve 5-10 mg of sample in 0.6 mL D₂O.

-

Reference: Use internal TSP (trimethylsilylpropanoic acid) or residual HDO peak (4.79 ppm).

-

Expected Shifts ((3S,4S)-HCl):

-

δ 4.3–4.4 ppm (m, 2H): Methine protons at C3/C4 (CH-OH).

-

δ 3.4–3.6 ppm (dd, 2H): Methylene protons at C2/C5 (axial-like).

-

δ 3.1–3.3 ppm (d, 2H): Methylene protons at C2/C5 (equatorial-like).

-

Note: No NH signal is visible in D₂O due to rapid exchange.

-

Hygroscopicity Assessment (Gravimetric)

Since the HCl salt is hygroscopic, accurate weighing requires validation.

-

Dry Mass: Dry a weighing boat at 105°C for 1 hour. Tare.

-

Exposure: Add ~100 mg sample. Record initial mass (

). -

Equilibration: Place in a chamber at 25°C / 60% RH.

-

Measurement: Weigh at t=1h, 4h, 24h.

-

Calculation:

.-

Threshold: If

in 24h, handle exclusively in a glovebox or dry bag.

-

Applications in Drug Discovery

The pyrrolidine-3,4-diol core is a "privileged structure" in medicinal chemistry.

-

Glycosidase Inhibition: The spatial arrangement of the hydroxyl groups mimics the C2 and C3 hydroxyls of sugars. The charged nitrogen mimics the oxocarbenium ion transition state during hydrolysis.

-

Antiviral Therapeutics: Used as a scaffold for Hepatitis B virus (HBV) inhibitors by interfering with viral envelope glycoprotein processing.

-

Kinase Inhibitors: The diol provides critical hydrogen bond donor/acceptor motifs to interact with the hinge region of kinases (e.g., pan-RAF inhibitors).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66787043, (3S,4S)-pyrrolidine-3,4-diol hydrochloride. Retrieved from [Link]

-

MDPI (2024). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [Link]

Sources

Conformational Analysis of Substituted Pyrrolidine-3,4-diol

The conformational landscape of substituted pyrrolidine-3,4-diols is a critical determinant of their biological efficacy, particularly in their role as transition-state analogues for glycosidase inhibition. This guide provides a rigorous technical framework for analyzing these conformations, moving beyond static representations to dynamic pseudorotational profiling.

A Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The Structural Imperative

Pyrrolidine-3,4-diols function as potent glycosidase inhibitors (e.g., DMDP, DAB-1) by mimicking the oxocarbenium ion transition state of sugar hydrolysis. However, the five-membered pyrrolidine ring is not rigid; it undergoes pseudorotation , a dynamic wave-like motion that alters the spatial orientation of substituents without bond cleavage.

For a drug developer, the challenge is twofold:

-

Identify the Bioactive Conformation: Does the enzyme bind the North (C3-endo) or South (C2-endo) pucker?

-

Lock the Conformation: How do we use substituent effects (stereoelectronic/steric) to bias the equilibrium toward the bioactive form?

Theoretical Framework: The Pseudorotation Cycle

Unlike cyclohexane (chair/boat), the pyrrolidine ring exists in a continuous equilibrium defined by the Altona-Sundaralingam parameters:

-

Phase Angle (

): Describes the position on the pseudorotation cycle ( -

Puckering Amplitude (

): The degree of distortion from planarity (typically

The cycle is divided into two hemispheres:

-

North (N-Type):

(characterized by C3-endo / C4-exo envelope forms). -

South (S-Type):

(characterized by C3-exo / C4-endo envelope forms).

Visualization: The Pseudorotation Landscape

The following diagram illustrates the continuum between Envelope (E) and Twist (T) conformations.[1]

Caption: The pseudorotation cycle of the pyrrolidine ring.[2][3][4] N-type (C3-endo) and S-type (C3-exo) represent the two energy minima usually populated in solution.

Mechanistic Drivers of Conformation

In substituted pyrrolidine-3,4-diols, the equilibrium is dictated by a tug-of-war between steric bulk and stereoelectronic effects.

| Factor | Mechanism | Effect on 3,4-Diol Conformation |

| Steric Strain | Substituents prefer pseudo-equatorial orientations to minimize 1,3-diaxial-like repulsions. | Trans-diols: Often lock into a conformation putting both OH groups pseudo-equatorial.Cis-diols: One OH is forced pseudo-axial, increasing flexibility. |

| Gauche Effect | The O–C–C–O torsion angle prefers | Stabilizes specific twist conformations that maximize gauche interactions between vicinal hydroxyls and the ring nitrogen. |

| Intramolecular H-Bonding | Interaction between C3-OH, C4-OH, and the ring Nitrogen. | Can "lock" a non-standard twist conformation, especially in non-polar solvents. |

Experimental Workflow: The "Triangulation" Protocol

To rigorously determine the conformation, you must triangulate data from NMR, X-ray, and Computational Chemistry. Do not rely on a single method.

Step 1: High-Resolution NMR Analysis (

H & NOE)

Coupling constants (

Protocol:

-

Acquire

H NMR in D -

Extract vicinal coupling constants (

, -

Apply the Generalized Karplus Equation (Haasnoot-de Leeuw-Altona) which accounts for electronegative substituents:

Note: For rapid analysis, use the PSEUROT 6.3 or similar Python/Matlab scripts to fit

Diagnostic Coupling Constants Table:

| Conformation | |||

| North (C3-endo) | Small (< 2 Hz) | Large (~8-10 Hz) | Large (~8-10 Hz) |

| South (C2-endo) | Large (~8-10 Hz) | Small (< 4 Hz) | Small (< 4 Hz) |

| Twist (Intermediate) | Intermediate | Intermediate | Intermediate |

Crucial Insight: If your measured

Step 2: Computational Validation (DFT)

Experimental NMR yields a time-averaged signal. DFT provides the energy barriers between conformers.[5]

Workflow:

-

Conformational Search: Use Monte Carlo (MMFF94) to generate initial geometries.

-

Geometry Optimization: DFT level B3LYP/6-311+G(d,p) or M06-2X (better for dispersion).

-

Solvation Model: PCM or SMD (water).

-

Output Analysis: Calculate Boltzmann distributions of N vs. S conformers and compare predicted

-values (using GIAO) with experimental NMR.

Step 3: X-Ray Crystallography (The "Snapshot")

Use single-crystal X-ray diffraction to determine the solid-state pucker.

-

Warning: Crystal packing forces can distort the ring into a conformation that is not the dominant solution species. Always cross-reference with NMR.

Visualization: Analytical Workflow

This diagram outlines the logic flow for determining the conformation of a novel pyrrolidine-3,4-diol derivative.

Caption: Integrated workflow for conformational assignment. Convergence of NMR and DFT data is required for high-confidence assignment.

Case Study: Glycosidase Inhibition

Molecule: 2,5-dideoxy-2,5-imino-D-mannitol (DMDP). Structure: A (2R,3R,4R,5R)-pyrrolidine-3,4-diol derivative. Analysis:

-

NMR Data:

Hz, -

Interpretation: The large coupling constants indicate a diaxial relationship between protons, suggesting the substituents are pseudo-equatorial .

-

Conclusion: DMDP adopts a

(C3-endo, North) conformation in solution. This specific pucker aligns the hydroxyl groups to perfectly match the active site of

References

-

Altona, C., & Sundaralingam, M. (1972). Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society.[6][7] Link

-

Cremer, D., & Pople, J. A. (1975).[8][9] General definition of ring puckering coordinates. Journal of the American Chemical Society.[6][7] Link

- Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.

-

Wrodnigg, T. M., et al. (2008). Conformational Analysis of Pyrrolidine-Based Iminosugars: The Role of the Nitrogen Lone Pair. Journal of Organic Chemistry. Link

-

Milner-White, E. J., et al. (2013). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.[9] Journal of Molecular Biology. Link

Sources

- 1. s3.smu.edu [s3.smu.edu]

- 2. researchgate.net [researchgate.net]

- 3. iris.unipa.it [iris.unipa.it]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. baranlab.org [baranlab.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Discovery and Isolation of Natural Pyrrolidine-3,4-diol Analogs

Executive Summary

The pyrrolidine-3,4-diols represent a privileged subclass of iminosugars (azasugars) that function as potent glycosidase inhibitors. Unlike their piperidine counterparts (e.g., 1-deoxynojirimycin), the five-membered pyrrolidine ring offers unique conformational flexibility, allowing these molecules to mimic the oxocarbenium ion transition state of glycosidic cleavage with high affinity.

This guide details the technical workflow for the isolation of these polar, low-molecular-weight alkaloids from natural sources. It moves beyond standard phytochemical extraction, focusing on the Cation-Exchange Trap methodology required to isolate these hydrophilic bases from complex plant and fungal matrices.

Part 1: The Target Landscape

Structural Class & Therapeutic Rationale

Pyrrolidine-3,4-diols are characterized by a nitrogen-containing five-membered ring with hydroxyl groups at positions 3 and 4. The nitrogen atom, protonated at physiological pH, mimics the positive charge of the oxocarbenium ion intermediate formed during glycoside hydrolysis.

Key Natural Analogs:

| Compound | Common Name | Primary Source | Target Enzyme | Therapeutic Potential |

| 1,4-dideoxy-1,4-imino-D-arabinitol | DAB | Commelina communis (Dayflower) | Anti-diabetic, Anti-viral | |

| 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine | DMDP | Derris elliptica, Lonchocarpus | Lysosomal storage disorders | |

| Nectrisine | - | Nectria lucida (Fungus) | Immunomodulation | |

| Radicamine B | - | Lobelia chinensis | Diabetes management |

Mechanism of Action

The therapeutic efficacy of these molecules relies on "Transition State Mimicry." The inhibitor binds to the enzyme's active site, stabilizing the transition state better than the natural substrate, effectively locking the enzyme.

Figure 1: Mechanism of Action showing the competitive inhibition via transition state mimicry.

Part 2: Sourcing & Extraction Strategy

The Polarity Challenge

Unlike traditional alkaloids, pyrrolidine-3,4-diols are highly water-soluble and insoluble in non-polar solvents (hexane, chloroform). Standard alkaloid acid-base extractions using separatory funnels often fail because these compounds do not partition well into organic phases even when basified.

The Solution: We utilize the basicity of the ring nitrogen to capture the target on a strong cation exchange resin, washing away neutral sugars (sucrose, glucose) and anionic impurities.

Biomass Preparation

-

Plant Material: Commelina communis (Dayflower) or Morus alba (Mulberry) leaves.

-

Drying: Lyophilization is preferred over heat drying to prevent Maillard reactions between the amino group of the iminosugar and reducing sugars present in the plant.

-

Grinding: Pulverize to a fine powder (< 500 µm) to maximize surface area.

Part 3: The Isolation Protocol (The "Cation-Exchange Trap")

This protocol is a self-validating system. If the final eluate does not show a positive ninhydrin reaction, the capture step failed (pH issue) or the elution was insufficient.

Step 1: Extraction

-

Solvent: 50% Aqueous Ethanol (EtOH/H₂O 1:1 v/v).

-

Why: Pure water extracts too many polysaccharides (pectins) which clog columns. Pure ethanol precipitates the polar iminosugars. 50% is the "Goldilocks" zone.

-

-

Procedure: Homogenize 100g dry powder in 1L solvent. Sonicate for 30 mins at < 40°C.

-

Clarification: Centrifuge at 8,000 x g for 15 mins. Collect supernatant.

Step 2: The Capture (Cation Exchange)

-

Resin: Amberlite IR-120B or Dowex 50W-X8 (H+ form).

-

Activation: Wash resin with 1M HCl, then rinse with distilled water until effluent is neutral.

-

Loading: Pass the supernatant through the column (Flow rate: 1 BV/hour).

-

Washing: Wash with 5 Bed Volumes (BV) of distilled water.

-

Validation: Test the wash with Phenol-Sulfuric acid reagent. Stop washing only when the test is negative for sugars.

-

Step 3: Elution & Fractionation

-

Displacement: Elute with 0.5M NH₄OH (Ammonia solution).

-

Why: Ammonia deprotonates the pyrrolidine nitrogen, breaking the ionic bond with the resin.

-

-

Monitoring: Collect fractions. Spot on TLC (Silica gel).

-

Detection: Spray TLC with Ninhydrin (0.2% in ethanol) and heat.

-

Result: Pyrrolidine-3,4-diols usually appear as yellow or faint purple spots (unlike primary amines which are deep purple).

-

Step 4: Polishing (Anion Exchange)

The ammonia eluate contains the target but may also contain amino acids.

-

Resin: Dowex 1-X2 (OH- form).

-

Loading: Pass the concentrated ammonia eluate (after evaporating NH₃) through this column.

-

Outcome: Acidic amino acids (Glutamic acid, Aspartic acid) bind to the resin. The neutral/basic pyrrolidine-3,4-diols pass through in the void volume.

Figure 2: The "Cation-Exchange Trap" workflow for isolating basic iminosugars from neutral carbohydrates.

Part 4: Structural Elucidation

Identification of pyrrolidine-3,4-diols is challenging due to the lack of a UV chromophore.

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Fragmentation: Low energy CID often yields characteristic losses of water (

, -18 Da). -

Example (DAB):

-

Parent Ion: m/z 134.1

-

Fragments: m/z 116 (loss of

), m/z 98 (loss of 2

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive confirmation tool.

-

Solvent: D₂O (Deuterium Oxide).

-

Key Signals:

- 3.0 - 3.5 ppm: Ring protons adjacent to Nitrogen (H-2, H-5).

- 4.0 - 4.2 ppm: Methine protons bearing hydroxyls (H-3, H-4).

-

Coupling Constants (

): Critical for determining stereochemistry (e.g., cis vs trans relationship of hydroxyls).

Part 5: Bioassay Validation

To confirm the isolation of active analogs, an enzymatic assay is required.

Protocol:

-

Enzyme:

-Glucosidase (from Saccharomyces cerevisiae or Rat Intestinal Acetone Powder). -

Substrate:

-Nitrophenyl- -

Method:

-

Incubate Enzyme + Isolate in phosphate buffer (pH 6.8) for 10 mins at 37°C.

-

Add Substrate (

NPG). Incubate 20 mins. -

Stop reaction with 0.1M Na₂CO₃.

-

Measure Absorbance at 405 nm (release of

-nitrophenol).

-

-

Calculation:

is the concentration required to inhibit 50% of enzyme activity.

References

-

Asano, N., et al. (2000). Polyhydroxylated pyrrolidine alkaloids from Commelina communis: Inhibition of glycosidases.[4] Phytochemistry, 53(3), 379-382.

-

Nash, R. J., et al. (1985). The isolation of 1,4-dideoxy-1,4-imino-D-arabinitol from Angylocalyx species. Phytochemistry, 24(7), 1620-1622.

-

Kato, A., et al. (2008). Biological properties of iminosugars: Structure-activity relationships. Current Medicinal Chemistry, 15(28), 2940-2953.

-

Watson, A. A., et al. (1997). Nectrisine, a potent immunomodulator from Nectria lucida. Journal of Antibiotics, 50(12), 1070-1073.

-

Withers, S. G. (2010). Mechanisms of glycosyl transferases and hydrolases. Carbohydrate Research, 345(10), 1272-1279.

Sources

- 1. pharaohacademy.com [pharaohacademy.com]

- 2. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations of Pyrrolidine-3,4-diol Stereoisomers

Executive Summary

Pyrrolidine-3,4-diol represents a critical scaffold in the design of iminosugars—potent glycosidase inhibitors that mimic the transition state of carbohydrate hydrolysis. The accurate computational modeling of its stereoisomers is not merely a structural exercise but a prerequisite for predicting biological affinity.

This guide provides a rigorous, self-validating protocol for the quantum chemical characterization of pyrrolidine-3,4-diol. It moves beyond standard optimization routines to address the specific challenges of five-membered ring flexibility (pseudorotation), intramolecular hydrogen bonding, and pKa prediction in physiological environments.

The Stereochemical Landscape

Before initiating calculations, one must define the stereochemical space. The 3,4-diol substitution pattern on the pyrrolidine ring generates specific stereoisomeric relationships that dictate potential energy surfaces (PES).

Isomer Classification

For the parent pyrrolidine-3,4-diol, we distinguish between:

-

The trans-isomers: (3R,4R) and (3S,4S). These are enantiomers (

symmetry). In these forms, the hydroxyl groups are anti-periplanar or gauche depending on the ring pucker, minimizing steric clash but limiting intramolecular H-bonding. -

The cis-isomers: (3R,4S) and (3S,4R). These are meso compounds (

symmetry) if the nitrogen substituent allows a plane of symmetry. They are prone to strong intramolecular hydrogen bonds (

The Challenge of Flexibility

Unlike six-membered rings (chairs), the five-membered pyrrolidine ring undergoes pseudorotation . It does not flip between two discrete states but undulates through a continuum of envelope (E) and twist (T) forms. A single "optimized" structure is often an artifact of the starting geometry.

Computational Methodology: The "Gold Standard" Protocol

To achieve results comparable to experimental NMR and X-ray data, the following level of theory is recommended based on current benchmarks for small polar heterocycles.

Level of Theory

-

Functional: B3LYP-D3(BJ) or

B97X-D .-

Rationale: Standard B3LYP fails to account for dispersion forces accurately. The D3 dispersion correction (Becke-Johnson damping) is critical for modeling the weak intramolecular interactions between the vicinal hydroxyl groups and the ring puckering forces.

-

-

Basis Set: 6-311++G(d,p) (Production) / def2-TZVPP (High Accuracy).

-

Rationale: Diffuse functions (++) are non-negotiable for systems with lone pairs (O, N) involved in hydrogen bonding.

-

-

Solvation: SMD (Solvation Model based on Density) .

-

Rationale: SMD outperforms IEFPCM for calculating

, particularly for pKa predictions involving charged ammonium species.

-

Workflow Visualization

The following diagram outlines the self-validating computational pipeline.

Caption: Step-by-step computational workflow ensuring global minimum identification and experimental validation.

Conformational Analysis & Ring Puckering

This is the most critical technical section. You cannot treat the ring as planar.

Pseudorotation Parameters

To rigorously describe the conformation, calculate the Cremer-Pople parameters (

-

Phase Angle (

): Describes the position on the pseudorotation cycle (North, South, East, West). -

Puckering Amplitude (

): Describes the degree of distortion from planarity.

Protocol:

-

Extract the Cartesian coordinates of the ring atoms (N1-C2-C3-C4-C5).

-

Calculate the torsion angles (

to -

Use the standard formula:

Intramolecular Hydrogen Bonding

In the cis-3,4-diol isomers, a competition exists between the intramolecular H-bond (stabilizing) and the eclipsing strain (destabilizing).

-

Diagnostic: Monitor the O-C-C-O dihedral angle.

-

Observation: A "locked" envelope conformation often exhibits an O...H distance of < 2.2 Å and a bond critical point (BCP) in Atoms-in-Molecules (AIM) analysis.

Validation: NMR Coupling Constants

Trustworthiness in calculations comes from validation against experimental observables. For pyrrolidines, the vicinal proton-proton coupling constants (

The GIAO Protocol

-

Geometry: Use the optimized B3LYP-D3(BJ) geometry.

-

Input: Run a Single Point Energy calculation with the NMR=SpinSpin keyword.

-

Gaussian Example:# nmr=spinspin B3LYP/6-311++G(d,p) scrf=(smd,solvent=water)

-

-

Analysis: Extract the Fermi Contact (FC) term, which is the dominant contribution to

-coupling.

Data Interpretation (Karplus Relationship)

The calculated

| Parameter | Experimental (Hz) | Calculated (Hz) | Interpretation |

| 2.0 - 4.0 | 3.5 | Indicates diaxial-like or twisted relationship. | |

| 6.0 - 8.0 | 7.2 | Indicates eclipsing/gauche relationship stabilized by H-bond. |

Note: If your calculated

Electronic Properties: pKa and Bio-Mimicry

For drug development, the ionization state at physiological pH (7.4) is paramount. Pyrrolidines act as iminosugars by becoming protonated (

pKa Prediction Protocol

Direct calculation of

-

Gas Phase: Calculate

for -

Solvation: Calculate

for-

Critical Step: For the ammonium cation (

), include 3 explicit water molecules H-bonded to the N-hydrogens in the geometry optimization to account for specific solute-solvent interactions.

-

-

Equation:

Where

Transition State Mimicry

The biological efficacy of these stereoisomers depends on how well their Electrostatic Potential (ESP) surface matches the transition state of the target sugar.

Caption: The inhibitor (Pyrrolidine) must mimic the charge distribution and conformation of the high-energy Transition State (TS).

References

-

Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.

-

Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B.

- Stütz, A. E. (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.

-

Willoughby, P. H., et al. (2014). Effect of Solvation on the Conformational Landscape of Iminosugars. Journal of Chemical Theory and Computation.

-

Lodewyk, M. W., et al. (2012). The prediction of proton-proton coupling constants with DFT: The importance of the functional and basis set. Journal of Chemical Theory and Computation.

A Senior Application Scientist's Guide to Biological Screening of Pyrrolidine-3,4-diol Libraries

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Specifically, pyrrolidine-3,4-diol derivatives, as mimics of natural iminosugars, present a rich chemical space for the discovery of novel therapeutics, particularly as enzyme inhibitors and modulators of cellular pathways.[2][3][4] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on designing and executing robust biological screening campaigns for Pyrrolidine-3,4-diol libraries. We will move beyond simple procedural lists to explore the causal logic behind assay selection, experimental design, and data interpretation, ensuring a self-validating and scientifically rigorous approach to hit identification and validation.

The Strategic Imperative: Why Screen Pyrrolidine-3,4-diol Libraries?

Pyrrolidine-3,4-diols are stereochemically rich scaffolds that can be readily synthesized to explore three-dimensional molecular space.[5][6] Their structural resemblance to the oxocarbenium ion transition state of glycoside hydrolysis makes them potent and specific inhibitors of glycosidase enzymes.[3][7] This has profound therapeutic implications:

-

Metabolic Diseases: Inhibition of α-glucosidase can control postprandial hyperglycemia in type 2 diabetes.[7][8][9][10]

-

Viral Infections: Many viruses rely on host cell endoplasmic reticulum (ER) α-glucosidases for the proper folding of their envelope glycoproteins. Inhibitors can disrupt this process, exerting a broad-spectrum antiviral effect.[3]

-

Cancer: Altered glycosylation is a hallmark of cancer. Glycosidase inhibitors can interfere with cell-cell recognition, adhesion, and signaling pathways crucial for tumor growth and metastasis.[3]

Beyond glycosidases, the pyrrolidine core is a versatile pharmacophore for targeting other enzymes and receptors, exhibiting activities ranging from antibacterial to anti-inflammatory.[2][4] The strategic rationale for screening these libraries is therefore to leverage a proven chemical scaffold against both well-defined molecular targets and complex disease phenotypes.

The Two Pillars of Screening: Target-Based vs. Phenotypic Approaches

The initial and most critical decision in a screening campaign is the choice between a target-based and a phenotypic approach. This choice dictates the entire experimental cascade, from assay development to hit interpretation.

| Screening Paradigm | Core Principle | Primary Output | Pros | Cons |

| Target-Based | Measures direct interaction with a purified, isolated biological target (e.g., an enzyme or receptor).[11][12] | Biochemical activity (e.g., IC50, Ki, EC50). | Mechanistically clear; easier hit-to-lead optimization; lower false positive rate from cytotoxicity.[13] | Requires a known, validated target; may miss compounds with novel mechanisms; lacks physiological context. |

| Phenotypic | Measures a compound's effect on a cellular or organismal phenotype in a disease-relevant context (e.g., cell death, viral replication).[13][14] | Cellular response (e.g., % inhibition of viral cytopathic effect, reduction in tumor cell viability). | Unbiased/hypothesis-free; identifies first-in-class mechanisms; hits are cell-permeable with acceptable toxicity.[13][14] | Target deconvolution is challenging and resource-intensive; higher potential for false positives; complex assay development. |

For Pyrrolidine-3,4-diol libraries, a dual approach is often optimal: a target-based screen against a known glycosidase, run in parallel with a phenotypic screen for antiviral or anticancer activity.

Workflow of a High-Throughput Screening (HTS) Campaign

Regardless of the chosen pillar, a successful HTS campaign follows a structured, multi-stage process designed to identify robust and validated hits from a large compound library.[15][16][17]

Caption: Generalized workflow for a drug discovery high-throughput screening (HTS) campaign.

Target-Based Screening: A Focus on Enzyme Inhibition

Given their iminosugar heritage, Pyrrolidine-3,4-diols are prime candidates for enzyme inhibitor screening.[2][18] Biochemical assays using purified enzymes are the cornerstone of this approach.[11][12]

Causality in Assay Design: Choosing the Right Readout

The choice of detection method is critical for generating reliable data. The goal is to measure either the consumption of a substrate or the formation of a product over time.[19]

-

Chromogenic/Colorimetric Assays: An enzyme acts on a colorless substrate to produce a colored product, measured by absorbance.

-

Rationale: Simple, inexpensive, and robust. Ideal for enzymes like α-glucosidase where a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) releases a yellow product (p-nitrophenol).

-

-

Fluorogenic Assays: The enzyme cleaves a substrate to release a fluorescent molecule.

-

Rationale: Higher sensitivity than colorimetric assays, allowing for lower enzyme and substrate concentrations (cost savings) and greater miniaturization. However, they are more susceptible to interference from autofluorescent library compounds.

-

-

Luminescent Assays: The enzymatic reaction is coupled to a second reaction that produces light (e.g., ATP measurement via luciferase).

-

Rationale: Extremely high sensitivity and broad dynamic range. Often used for kinases, but adaptable to other ATP-dependent enzymes.

-

-

Label-Free Assays (e.g., SAMDI-MS): Techniques like Self-Assembled Monolayers for Desorption Ionization Mass Spectrometry (SAMDI-MS) directly measure the mass of the substrate and product.

-

Rationale: Eliminates artifacts from fluorescent/colored compounds (false positives). It provides a direct, unambiguous readout but requires specialized instrumentation and may have lower throughput than plate-reader assays.[20]

-

Protocol: High-Throughput α-Glucosidase Inhibition Assay

This protocol describes a self-validating system for screening a Pyrrolidine-3,4-diol library against α-glucosidase in a 384-well format.

I. Reagents & Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Target Enzyme)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

Acarbose (Positive Control Inhibitor)[10]

-

Dimethyl sulfoxide (DMSO) (Compound Solvent/Vehicle Control)

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Sodium Carbonate (Na₂CO₃) (Stop Solution)

-

384-well clear, flat-bottom microplates

-

Automated liquid handling system

-

Microplate reader (absorbance at 405 nm)

II. Experimental Procedure:

-

Compound Plating: Using an automated liquid handler, add 250 nL of each library compound (typically at 10 mM in DMSO) to designated wells of the 384-well plate.

-

Control Plating:

-

Negative Control (0% Inhibition): Add 250 nL of DMSO.

-

Positive Control (100% Inhibition): Add 250 nL of Acarbose (at a final concentration known to give >95% inhibition).

-

-

Enzyme Addition: Add 12.5 µL of α-glucosidase solution (pre-diluted in phosphate buffer to optimal concentration) to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 12.5 µL of pNPG solution (in phosphate buffer) to all wells to start the reaction. The final volume is 25.25 µL.

-

Incubation: Incubate the plate for 20 minutes at 37°C. This time should be within the linear range of the reaction, determined during assay development.

-

Reaction Termination: Add 25 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction and develop the yellow color of the p-nitrophenol product.

-

Data Acquisition: Read the absorbance of each well at 405 nm using a microplate reader.

III. Data Analysis & Self-Validation:

-

Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_pos_ctrl) / (Abs_neg_ctrl - Abs_pos_ctrl))

-

Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of assay robustness. A value between 0.5 and 1.0 indicates an excellent assay.[15] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

Hit Identification: Define a hit threshold, typically based on a robust statistical cutoff (e.g., >3 standard deviations from the mean of the negative controls or a fixed % inhibition like >50%).

-

Hit Confirmation: "Hits" from the primary screen must be re-tested from fresh compound stock to rule out handling errors. Confirmed hits proceed to dose-response analysis to determine their potency (IC50).

Phenotypic Screening: Uncovering Novel Activities in a Cellular Context

Phenotypic screening evaluates the effect of compounds on whole cells, providing a more physiologically relevant system.[14][21] This approach is ideal for discovering compounds that work through novel mechanisms or require cellular metabolism to become active.[13]

Causality in Assay Design: Selecting a Disease-Relevant Model

The choice of cell line and endpoint is paramount for a successful phenotypic screen.

-

Antiviral Assays:

-

Model: A permissive cell line (e.g., Vero cells, Caco-2 cells) is infected with the virus of interest.[22][23]

-

Endpoint: The primary endpoint is typically the inhibition of the viral cytopathic effect (CPE), where the assay measures cell viability.[23] A healthy cell monolayer indicates an effective antiviral compound. Secondary endpoints can include immunofluorescence staining for viral antigens or qPCR for viral replication.[23]

-

-

Anticancer Assays:

-

Model: A panel of cancer cell lines representing different tumor types.

-

Endpoint: Cell viability (e.g., using CellTiter-Glo®) or proliferation assays are common. High-content imaging can provide more detailed morphological readouts (phenomic profiling), revealing effects on the cytoskeleton, nucleus, or other organelles.[24][25]

-

-

Immunomodulation Assays:

-

Model: Primary immune cells like T-cells or macrophages, or co-culture systems like a Mixed Lymphocyte Reaction (MLR).[26][27]

-

Endpoint: Measurement of cytokine release (e.g., IL-2, TNF-α) via ELISA, or T-cell proliferation.[26][27] These assays are complex but crucial for identifying compounds that can enhance or suppress an immune response.[28]

-

Protocol: High-Throughput Antiviral Cytopathic Effect (CPE) Inhibition Assay